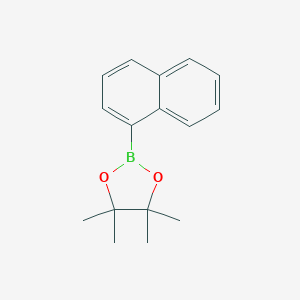

4,4,5,5-Tetrametil-2-(naftalen-1-il)-1,3,2-dioxaborolano

Descripción general

Descripción

4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane (TMDNB) is an organic compound that has been used in a variety of scientific research applications. It is a member of the boron-containing heterocyclic family of compounds and has been studied for its potential use in various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Intermediarios de Síntesis Orgánica

Este compuesto sirve como un intermedio versátil en la síntesis orgánica. Sus grupos borato y sulfonamida permiten reacciones nucleofílicas y de amidación, convirtiéndolo en un componente clave en la síntesis de moléculas orgánicas complejas. Es particularmente útil en la construcción de compuestos farmacológicamente activos, donde la precisión y la reactividad son primordiales .

Estudios Cristalográficos

La estructura de este compuesto se ha caracterizado utilizando técnicas como RMN, IR, MS y difracción de rayos X de monocristal. Estos estudios son cruciales para comprender los detalles conformacionales de las moléculas, lo cual es esencial para diseñar fármacos con actividades biológicas específicas .

Análisis de Teoría del Funcional de Densidad (DFT)

Los estudios DFT en este compuesto ayudan a aclarar sus propiedades físicas y químicas mediante el análisis del potencial electrostático molecular y los orbitales moleculares de frontera. Este enfoque teórico es vital para predecir la reactividad y la estabilidad del compuesto en diversos entornos químicos .

Desarrollo de Fármacos

El éster de pinacol del ácido naftalen-1-borónico se utiliza en el desarrollo de fármacos como inhibidor de enzimas o ligando. Su papel en la síntesis de fármacos anticancerígenos y el tratamiento de infecciones microbianas destaca su importancia en la química medicinal .

Sondas Fluorescentes

La capacidad del compuesto para actuar como una sonda fluorescente lo hace valioso en la investigación biológica. Puede identificar sustancias como el peróxido de hidrógeno, los azúcares, los iones cobre y fluoruro, y las catecolaminas, que son importantes en diversas vías bioquímicas .

Portadores de Fármacos Sensibles a Estímulos

Debido a su biocompatibilidad y naturaleza sensible a los cambios microambientales como el pH, la glucosa y el ATP, este compuesto se utiliza en la construcción de portadores de fármacos sensibles a estímulos. Estos portadores pueden administrar fármacos como la insulina y los genes de forma controlada, mejorando la eficacia de los tratamientos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .

Mode of Action

Boronic acids and their esters are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a source of an organoboron species, which can form a new carbon-carbon bond with an organic halide in the presence of a palladium catalyst .

Biochemical Pathways

Given its potential use in organic synthesis, it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use .

Pharmacokinetics

As a boronic ester, it may be subject to hydrolysis in vivo to form the corresponding boronic acid . The bioavailability of this compound would depend on factors such as its absorption and distribution characteristics, metabolic stability, and rate of excretion .

Result of Action

As a boronic ester, it could potentially be involved in the formation of new carbon-carbon bonds in organic molecules, potentially leading to the synthesis of various bioactive compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH of the environment can affect the stability of boronic esters, as they can undergo hydrolysis under acidic or basic conditions . Additionally, the presence of diols, which can form reversible covalent bonds with boronic acids and their esters, can also influence the compound’s action .

Análisis Bioquímico

Biochemical Properties

4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of boronic ester bonds. These bonds are essential in the construction of stimulus-responsive drug carriers and enzyme inhibitors. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that inhibit their activity. Additionally, it can bind to proteins and other biomolecules, altering their function and stability .

Cellular Effects

The effects of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane exerts its effects through several mechanisms. It forms reversible covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound can also bind to specific DNA sequences, influencing gene expression. Additionally, it interacts with cellular membranes, affecting their fluidity and permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote tissue regeneration. At high doses, it can be toxic, leading to adverse effects such as organ damage and systemic toxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .

Metabolic Pathways

4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, influencing metabolic flux and metabolite levels. The compound can also affect the levels of key metabolites, such as glucose and ATP, by modulating the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound can also affect the distribution of other molecules by altering the activity of transporters and binding proteins .

Subcellular Localization

The subcellular localization of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound can localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular processes .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-naphthalen-1-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGRAXGAXSNSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375052 | |

| Record name | 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68716-52-9 | |

| Record name | 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

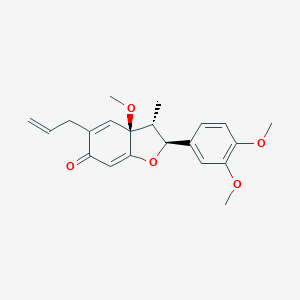

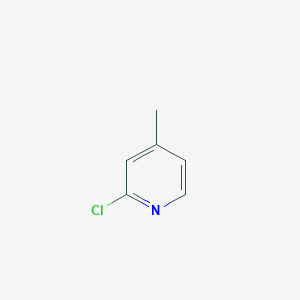

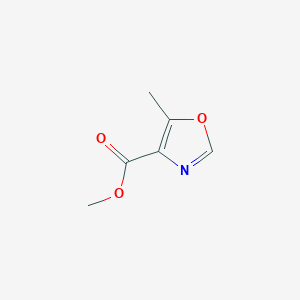

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.